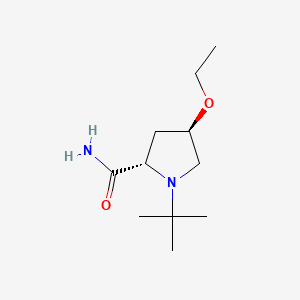
D-SERINE BENZYL ESTER PTSA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-serine benzyl ester p-toluenesulfonic acid: is a chemical compound with the molecular formula C₁₇H₂₁NO₆S. It is a derivative of D-serine, an amino acid that plays a crucial role in the central nervous system. The compound is often used in organic synthesis and research due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-serine benzyl ester p-toluenesulfonic acid typically involves the esterification of D-serine with benzyl alcohol in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out under mild conditions, often at room temperature, to prevent the decomposition of the product. The process can be summarized as follows:
- D-serine is dissolved in a suitable solvent, such as methanol or ethanol.
- Benzyl alcohol is added to the solution.
- p-Toluenesulfonic acid is introduced as a catalyst.
- The reaction mixture is stirred at room temperature until the esterification is complete.
- The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of D-serine benzyl ester p-toluenesulfonic acid may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, ensuring consistent product quality.
化学反应分析
Types of Reactions: D-serine benzyl ester p-toluenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the benzyl group.
Major Products Formed:
Oxidation: Benzyl carboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl esters depending on the nucleophile used.
科学研究应用
Chemistry: D-serine benzyl ester p-toluenesulfonic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the role of D-serine in neurotransmission and synaptic plasticity. It helps in understanding the mechanisms of neurodegenerative diseases and potential therapeutic targets.
Medicine: The compound’s derivatives are investigated for their potential use in treating neurological disorders, such as schizophrenia and Alzheimer’s disease. D-serine itself is known to modulate N-methyl-D-aspartate (NMDA) receptors, which are involved in cognitive functions.
Industry: In the industrial sector, D-serine benzyl ester p-toluenesulfonic acid is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies.
作用机制
D-serine benzyl ester p-toluenesulfonic acid exerts its effects primarily through its interaction with NMDA receptors. D-serine, the active component, acts as a co-agonist at the glycine site of the NMDA receptor, enhancing its activity. This modulation of NMDA receptor activity is crucial for synaptic plasticity, learning, and memory. The compound’s mechanism involves the following steps:
- D-serine binds to the glycine site on the NMDA receptor.
- This binding enhances the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain.
- The increased receptor activity leads to the influx of calcium ions, which are essential for various cellular processes, including synaptic plasticity and long-term potentiation.
相似化合物的比较
L-serine benzyl ester p-toluenesulfonic acid: Similar in structure but derived from L-serine instead of D-serine.
Glycine benzyl ester p-toluenesulfonic acid: Another ester derivative used in similar research applications.
Alanine benzyl ester p-toluenesulfonic acid: Used in studies related to amino acid metabolism and neurotransmission.
Uniqueness: D-serine benzyl ester p-toluenesulfonic acid is unique due to its specific interaction with NMDA receptors. Unlike its L-serine counterpart, D-serine has a higher affinity for the glycine site on the NMDA receptor, making it more effective in modulating receptor activity. This specificity is crucial for its role in neurological research and potential therapeutic applications.
属性
CAS 编号 |
133099-80-6 |
|---|---|
分子式 |
C17H21NO6S |
分子量 |
367.4 g/mol |
IUPAC 名称 |
benzyl (2R)-2-amino-3-hydroxypropanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C10H13NO3.C7H8O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9,12H,6-7,11H2;2-5H,1H3,(H,8,9,10)/t9-;/m1./s1 |
InChI 键 |
AKSVYZARYSSXSL-SBSPUUFOSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CO)N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@@H](CO)N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CO)N |
同义词 |
D-SERINE BENZYL ESTER PTSA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1h-Furo[2,3-f]benzimidazole](/img/structure/B588651.png)




